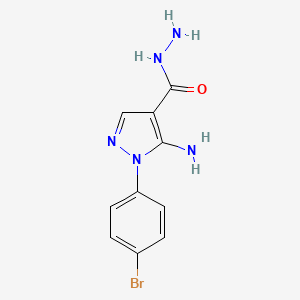

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Vue d'ensemble

Description

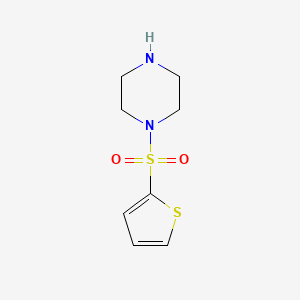

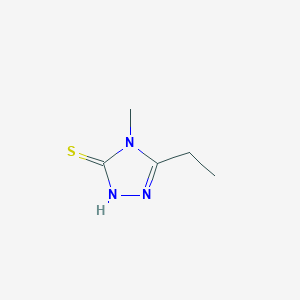

The compound 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of an amino group, a bromophenyl moiety, and a carbohydrazide group in the compound suggests a potential for diverse chemical reactivity and the ability to form various derivatives, which could be of interest in pharmaceutical and materials science research.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported to be efficient and versatile. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction on diaminopyrazole, yielding good results and demonstrating the potential for creating a variety of substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of 5-amino-1-(4-bromophenyl)-1H-pyrazole derivatives has been studied using vibrational and electronic absorption spectral studies. Techniques such as FT-IR, FT-Raman, and DFT methods have been employed to determine the equilibrium geometry and bonding features of these compounds. The vibrational spectra have been assigned using normal coordinate analysis (NCA) and scaled quantum mechanical force field methodology (SQMFF) .

Chemical Reactions Analysis

Reactions involving 5-amino-pyrazolecarbohydrazide with various acids have led to the formation of tri-, tetra-, and pentacyclic pyrazolo[3,4-d]pyrimidines. These reactions demonstrate the reactivity of the amino and carbohydrazide groups in forming complex heterocyclic structures, which could be further explored for the synthesis of novel compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1-(4-bromophenyl)-1H-pyrazole derivatives have been analyzed through spectral studies and quantum chemical calculations. The first-order hyperpolarizability and related properties such as dipole moment, polarizability, and anisotropy of the polarizability have been calculated, indicating the potential of these compounds in nonlinear optical applications. Natural bonding orbital (NBO) analysis has revealed the stability of the molecule arising from hyperconjugative interactions and charge delocalization, confirming intramolecular charge transfer (ICT) within the molecule. Additionally, UV-vis spectroscopy and TDDFT calculations have been used to study the electronic properties, including HOMO and LUMO energies, which suggest that charge transfer occurs within the molecule .

Applications De Recherche Scientifique

Corrosion Protection :

- A study by Paul, Yadav, and Obot (2020) investigated the use of pyrazole-carbohydrazide compounds, including analogs of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, for corrosion protection of mild steel in HCl solution. They found that these compounds showed high inhibition efficiency, suggesting their potential as effective corrosion inhibitors (Paul, Yadav, & Obot, 2020).

DNA Gyrase Inhibition and Antibacterial Activity :

- Sun et al. (2013) synthesized derivatives of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide and evaluated their biological activities as potential DNA gyrase inhibitors. These compounds exhibited strong inhibitory effects on DNA gyrase from Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Sun et al., 2013).

Antiviral and Cytotoxic Activities :

- Research by Dawood et al. (2011) focused on synthesizing new pyrazole- and isoxazole-based heterocycles, including derivatives of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, and evaluating their antiviral and cytotoxic activities. One of the compounds showed significant reduction in viral plaques of Herpes simplex type-1 (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Heterocyclic Synthesis and Pharmacological Interest :

- The work of Abdel-Wahab and El-Ahl (2010) involved the synthesis of various heterocycles incorporating the 1-Phenyl-5-(2-thienyl)pyrazole moiety, which is structurally related to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide. These heterocycles have potential pharmacological interest (Abdel-Wahab & El-Ahl, 2010).

Spectral Studies for Electronic Properties :

- Prasad et al. (2012) conducted vibrational and electronic absorption spectral studies of a compound structurally similar to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide. They examined the molecular properties like hyperpolarizability and intramolecular charge transfer, contributing to understanding the electronic characteristics of such compounds (Prasad, Chaitanya, Udaya Sri, & Veeraiah, 2012).

Orientations Futures

The future directions for research on “5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide” and similar compounds are vast, given their broad spectrum of biological activities and potential applications in medicinal chemistry . Further studies could focus on elucidating the specific synthesis methods, mechanisms of action, and safety profiles of these compounds.

Propriétés

IUPAC Name |

5-amino-1-(4-bromophenyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5O/c11-6-1-3-7(4-2-6)16-9(12)8(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCCKDRUAISHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169136 | |

| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide | |

CAS RN |

618070-68-1 | |

| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)